molecular formula C10H10ClF2NO2 B14057106 1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one

1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one

Cat. No.: B14057106
M. Wt: 249.64 g/mol
InChI Key: JZHZQRYHUNDIDN-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C10H11ClF2NO2 This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-(difluoromethoxy)benzene and 2-chloropropanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction may produce alcohols or amines.
  • Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to specific sites on these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one: A similar compound with a propanone moiety instead of chloropropanone.

    1-(2-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one: A brominated analog with similar structural features.

Uniqueness

1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to the presence of both difluoromethoxy and chloropropanone groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

1-[2-amino-3-(difluoromethoxy)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H10ClF2NO2/c1-5(11)9(15)6-3-2-4-7(8(6)14)16-10(12)13/h2-5,10H,14H2,1H3

InChI Key

JZHZQRYHUNDIDN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)OC(F)F)N)Cl

Origin of Product

United States

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